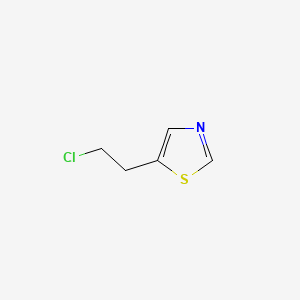

5-(2-Chloroethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Chloroethyl)-1,3-thiazole (CET) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. CET has a unique chemical structure that allows it to interact with biological systems in a specific way, making it a valuable tool for studying various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Gas Sensing and Detection

5-(2-Chloroethyl)-1,3-thiazole: has been investigated for its gas-sensing capabilities. Notably, a MEMS (Micro-Electro-Mechanical Systems) gas sensor based on a composite material of WO3/Al2O3/graphite was developed specifically for detecting 2-Chloroethyl Ethyl Sulfide (2-CEES) , a simulant for dichlorodiethyl sulfide (a blistering agent). At an optimal working temperature of 340 °C, this sensor exhibited a remarkable 69% response to 2-CEES gas at a concentration of 5.70 ppm . Additionally, it demonstrated a rapid response time of 5 seconds and a recovery time of 42 seconds . The sensor’s long-term stability and high selectivity make it promising for environmental monitoring and industrial safety .

Flame Retardant Applications

While not directly related to gas sensing, 5-(2-Chloroethyl)-1,3-thiazole is a precursor to various flame retardants. These compounds play a crucial role in reducing the flammability of materials, such as textiles, plastics, and coatings. Researchers have explored its potential as a building block for designing effective flame retardant agents .

Chemical Synthesis and Intermediates

Bis (2-chloroethyl)amine hydrochloride: , a derivative of 5-(2-Chloroethyl)-1,3-thiazole , serves as an intermediate in chemical synthesis. It finds applications in the creation of other compounds, including piperazine derivatives. Industries involved in organic synthesis and drug development benefit from its versatile reactivity .

Pharmaceutical Research

The thiazole moiety in 5-(2-Chloroethyl)-1,3-thiazole is of interest in pharmaceutical research. Scientists explore its potential as a scaffold for designing novel drugs, especially in the context of antitumor, antimicrobial, or anti-inflammatory agents. By modifying the thiazole ring, researchers can fine-tune the compound’s biological activity .

Materials Science and Coordination Chemistry

Thiazole derivatives, including 5-(2-Chloroethyl)-1,3-thiazole , participate in coordination chemistry. They can act as ligands, forming complexes with transition metals. These complexes have applications in catalysis, material synthesis, and molecular recognition. Researchers investigate their properties and reactivity to design functional materials .

Agrochemicals and Pesticides

Although less explored, thiazole-based compounds have potential as agrochemicals. Their structural diversity allows for tailoring properties relevant to pest control, herbicides, or fungicides. Further research could unveil novel applications in agriculture and crop protection .

Eigenschaften

IUPAC Name |

5-(2-chloroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQGSQJWWYBZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)

![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)

![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)

![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)

![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)